Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-
Brand Name: Vulcanchem
CAS No.: 102570-92-3
VCID: VC20758933
InChI: InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14,16H,10H2,1H3
SMILES: CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-

CAS No.: 102570-92-3

Cat. No.: VC20758933

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- - 102570-92-3

Specification

CAS No. 102570-92-3
Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
IUPAC Name 2-(2,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine
Standard InChI InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14,16H,10H2,1H3
Standard InChI Key MOTKQTNULHYRSS-UHFFFAOYSA-N
SMILES CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3
Canonical SMILES CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3

Introduction

Chemical Structure and Properties

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is an organic compound featuring a naphthalene ring system connected to a hydrazine moiety and an oxazoline group. The compound demonstrates interesting structural characteristics that contribute to its potential chemical reactivity and applications.

Chemical Identifiers

The compound can be identified through various systematic nomenclature systems and registry numbers as detailed in the following table:

Identifier TypeValue
CAS Registry Number102570-92-3
IUPAC Name2-(2,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine
Molecular FormulaC₁₄H₁₅N₃O
Molecular Weight241.29 g/mol
InChIInChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14,16H,10H2,1H3
InChIKeyMOTKQTNULHYRSS-UHFFFAOYSA-N
SMILESCN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3
PubChem CID59473

The compound was first registered in chemical databases on August 8, 2005, with modifications to its record as recently as February 15, 2025 .

Structural Features

The molecule contains several key structural components that contribute to its chemical behavior:

  • A naphthalene ring system providing aromatic character and potential for π-π interactions

  • A hydrazine linkage (-NH-N-) that can participate in hydrogen bonding

  • A methyl group attached to one of the nitrogen atoms of the hydrazine moiety

  • An oxazoline ring that introduces both basic nitrogen and oxygen functionalities

These structural elements create a molecule with multiple potential sites for chemical interactions, including nucleophilic, electrophilic, and hydrogen bonding sites.

Synthesis Methods

The synthesis of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- involves specific reaction conditions and precursors to ensure high yields and purity of the final product.

General Synthetic Approach

The synthesis typically employs the reaction of appropriate hydrazine derivatives with naphthalene and oxazoline precursors under controlled conditions. This reaction pathway requires careful temperature control and potentially the use of catalysts to achieve the desired stereochemistry and yield.

Synthetic Challenges

The synthesis of this compound presents several challenges, including:

  • Regioselective attachment of the methyl group to the specific nitrogen atom

  • Formation of the oxazoline ring with proper connectivity to the hydrazine moiety

  • Purification procedures to remove reaction byproducts and unreacted starting materials

Due to the limited published synthetic protocols specifically for this compound, researchers often need to adapt general methods for hydrazine derivative synthesis to achieve the desired transformation.

Physical and Chemical Properties

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- exhibits several notable physical and chemical properties that influence its behavior in various systems.

Chemical Reactivity

Based on its chemical structure, this compound is expected to demonstrate reactivity through several functional groups:

  • The hydrazine moiety can participate in nucleophilic substitution and addition reactions

  • The oxazoline ring may undergo ring-opening reactions under acidic conditions

  • The naphthalene ring can participate in electrophilic aromatic substitution reactions

  • The secondary amine functionality can engage in acylation or alkylation reactions

These reactive sites provide multiple avenues for chemical modification, which may be relevant for developing derivatives with enhanced properties for specific applications.

Toxicological Profile

Understanding the toxicological properties of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is essential for assessing risks associated with its handling and potential applications.

Acute Toxicity

Available toxicity data indicates significant acute toxicity when administered intravenously:

Toxicity MeasureValueSpeciesRoute of Administration
LD5042 mg/kgMouseIntravenous

This LD50 value indicates considerable toxicity when introduced directly into the bloodstream, requiring careful handling procedures .

Structure-Activity Relationships

Examining the relationship between the structure of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- and its biological or chemical activity provides insights into its behavior and potential modifications.

Structural Elements Contributing to Activity

Several structural features may influence the compound's activity profile:

  • The naphthalene ring provides a planar, hydrophobic region that may facilitate binding to hydrophobic pockets in biological targets

  • The hydrazine linkage introduces hydrogen bond donors and acceptors that may mediate interactions with receptors or enzymes

  • The oxazoline ring contributes additional hydrogen bond acceptor sites and potential for polar interactions

These structural elements collectively contribute to the compound's biological and chemical behavior, though specific structure-activity relationships remain to be fully elucidated through further research.

Analytical Methods for Detection and Characterization

Proper analytical methods are essential for the detection, quantification, and characterization of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- in various contexts.

Spectroscopic Methods

Several spectroscopic techniques are suitable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment

  • Infrared (IR) spectroscopy for identification of functional groups

  • Ultraviolet-visible (UV-Vis) spectroscopy, utilizing the aromatic system's absorption properties

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

For separation, purification, and quantification purposes, various chromatographic techniques may be employed:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or degradation products

These analytical methods provide comprehensive tools for quality control and research applications involving this compound.

Current Research Status and Future Directions

The current state of research on Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- reveals several knowledge gaps and opportunities for future investigation.

Knowledge Gaps

Several aspects of this compound remain unexplored or inadequately characterized:

  • Comprehensive physicochemical property data, including solubility parameters in various solvents

  • Detailed toxicological profiles beyond acute intravenous toxicity

  • Specific biological activities against various targets

  • Optimized synthetic routes with improved yields and reduced environmental impact

These knowledge gaps present opportunities for researchers to contribute valuable information to the scientific understanding of this compound.

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